Home > Products > Screening Compounds P111022 > N-(3-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide
N-(3-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide - 1251632-68-4

N-(3-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Catalog Number: EVT-2523444
CAS Number: 1251632-68-4
Molecular Formula: C25H21FN4O3
Molecular Weight: 444.466
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1,8-Naphthyridine derivatives are a class of heterocyclic compounds containing a fused bicyclic ring system with two nitrogen atoms. They are structurally similar to nalidixic acid, a well-known antibacterial agent. [, , , , , ] Research on 1,8-naphthyridine derivatives explores their potential for various biological activities, including antimicrobial, anti-inflammatory, and anti-Parkinson's properties. [, , , , , ]

Nalidixic Acid

    Compound Description: Nalidixic acid (1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid) is a first-generation quinolone antibacterial agent primarily used to treat urinary tract infections caused by gram-negative bacteria. [] Its mechanism of action involves inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication. []

    Relevance: Nalidixic acid forms the foundational structure for numerous derivatives, including N-(3-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide. Both compounds share the core 1,8-naphthyridine ring system with a 7-methyl and 4-oxo substituent. The key difference lies in the substitution at the 3-position, where nalidixic acid possesses a carboxylic acid group, while the target compound features a more complex carboxamide moiety. This structural similarity suggests potential for shared or modified biological activities. [, ]

1-Ethyl-N′-[(E)-4-hydroxybenzylidene]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbohydrazide

    Compound Description: This compound represents a nalidixic acid derivative where the carboxylic acid group is replaced with a carbohydrazide moiety, further substituted with a (E)-4-hydroxybenzylidene group. [] The crystal structure of this compound revealed a planar fused-ring system and participation in intra- and intermolecular hydrogen bonding. []

    Relevance: Similar to N-(3-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide, this compound highlights the modification potential at the 3-position of the nalidixic acid scaffold. Both compounds showcase the introduction of a carbohydrazide moiety, although with different substituents. This comparison emphasizes the structural diversity achievable within this class of compounds. []

N'-(1,3-Diphenylallylidene)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbohydrazides

    Compound Description: This series of compounds combines structural elements of nalidixic acid with 1,3-diphenylprop-2-en-1-ones. [] These hybrid molecules were synthesized using environmentally friendly microwave-assisted methods. [] Evaluation of their antioxidant potential revealed promising ascorbic acid equivalence, ferric reducing antioxidant power (FRAP), and metal-chelating capacities in some derivatives. []

    Relevance: This series shares the 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbohydrazide core with the target compound, highlighting the significance of this structural motif in medicinal chemistry. The varying substituents on the carbohydrazide nitrogen allow exploration of structure-activity relationships. Furthermore, the incorporation of antioxidant properties in these derivatives presents an exciting avenue for developing multi-target drugs with potentially fewer side effects. []

4-Oxo-1-(3-substituted phenyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamides

    Compound Description: This group of compounds represents a broad class of 1,8-naphthyridine derivatives characterized by a 4-oxo group, a 3-carboxamide substituent, and a variable 1-(3-substituted phenyl) moiety. [] These compounds exhibit inhibitory activity against various targets, demonstrating potential for treating asthma and inflammatory diseases. [] They also show promise for improving cognitive function in healthy individuals. []

    Relevance: N-(3-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide falls under this broad category of 4-oxo-1-(3-substituted phenyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamides. Both share the central 1,8-naphthyridine ring system with a 4-oxo group and a 3-carboxamide substituent. The key difference lies in the additional 1-(2-oxo-2-(p-tolylamino)ethyl) substituent present in the target compound. This comparison highlights the modular nature of this scaffold, allowing for the fine-tuning of biological activity through modifications at different positions. []

    Compound Description: This study focused on synthesizing novel 1,8-naphthyridine derivatives and evaluating their potential as anti-Parkinson's agents. [] Modifications at the 3-position of the naphthyridine nucleus, particularly incorporating secondary amines, were explored to enhance binding affinity to the adenosine A2A receptor, a target for Parkinson's disease treatment. []

    Relevance: Although the specific structures of these anti-Parkinson’s agents are not fully provided, the study emphasizes the importance of modifications at the 3-position of the 1,8-naphthyridine scaffold for modulating biological activity. Similar to these derivatives, N-(3-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide also bears a substituted carboxamide group at the 3-position. This shared structural feature suggests a potential avenue for exploring its interaction with the adenosine A2A receptor and its potential therapeutic applications in Parkinson's disease. []

    Compound Description: This research focused on developing nalidixic acid-D-(+)-glucosamine conjugates as potent antimicrobial agents with reduced toxicity. [] These conjugates demonstrated enhanced in vitro activity against Gram-positive and Gram-negative bacteria, including resistant strains, compared to nalidixic acid. []

    Relevance: This study emphasizes the potential of incorporating sugar moieties, like glucosamine, into the nalidixic acid scaffold to improve its antimicrobial activity and safety profile. While N-(3-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide lacks a sugar moiety, this research provides valuable insights into optimizing the pharmacological properties of 1,8-naphthyridine derivatives. Further investigation into attaching different sugar moieties to the target compound could lead to novel antimicrobial agents. []

    Relevance: This research highlights the ability of metal complexation to enhance the biological activity of 1,8-naphthyridine-3-carbohydrazide derivatives. Both the target compound and the investigated compound share the core 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbohydrazide structure, differing in their substituents on the carbohydrazide nitrogen. Exploring the potential of N-(3-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide to form metal complexes and evaluating their biological activity could be a promising area for further research. []

    Compound Description: This work describes the synthesis and structural characterization of a unique binuclear Cu(II) coordination polymer incorporating a nalidixic acid derivative. [] The derivative features a (1H-imidazol-4-yl)methylidene carbohydrazide moiety attached to the carboxylic acid group of nalidixic acid. []

    Relevance: Although structurally distinct from N-(3-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide, this binuclear copper complex underscores the versatility of nalidixic acid derivatives in forming metal complexes with potentially unique properties. The study emphasizes the structural diversity achievable within this class of compounds and suggests the potential for exploring the coordination chemistry of the target compound with various metal ions. []

Overview

N-(3-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound characterized by its unique molecular structure and potential applications in medicinal chemistry. This compound belongs to the class of naphthyridine derivatives, which are known for their biological activity, particularly as antimicrobial and anticancer agents.

Source

The synthesis of N-(3-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide typically involves the reaction of various precursors, including naphthyridine derivatives and amines. The specific synthetic routes can vary based on the desired substituents and functional groups.

Classification

This compound can be classified under:

  • Chemical Class: Naphthyridine derivatives
  • Functional Groups: Amide, ketone
  • Biological Classification: Potential pharmaceutical agents with antimicrobial and anticancer properties.
Synthesis Analysis

Methods

The synthesis of N-(3-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide may involve several key steps:

  1. Formation of Naphthyridine Core: The initial step typically involves the construction of the naphthyridine core through cyclization reactions involving appropriate starting materials.
  2. Substitution Reactions: The introduction of the 3-fluorophenyl group can be achieved via electrophilic aromatic substitution or nucleophilic substitution methods.
  3. Amide Formation: The final step often includes the formation of the amide bond between the naphthyridine derivative and the p-tolylamino group through coupling reactions.

Technical Details

The synthesis may require specific conditions such as controlled temperature, solvent choice (e.g., dimethylformamide), and catalysts (e.g., coupling agents like EDC or DCC). Reaction monitoring through techniques like thin-layer chromatography or high-performance liquid chromatography is essential for determining completion.

Molecular Structure Analysis

Data

The compound has a molecular formula of C19H20F1N3O3C_{19}H_{20}F_{1}N_{3}O_{3} with a molecular weight of approximately 359.38 g/mol. The structural integrity can be confirmed through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.

Chemical Reactions Analysis

Reactions

The chemical reactivity of N-(3-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide can be explored through various reactions:

  1. Hydrolysis: The amide bond may undergo hydrolysis under acidic or basic conditions.
  2. Reduction: The carbonyl groups in the structure can be reduced to alcohols using reducing agents like lithium aluminum hydride.
  3. Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions to introduce other substituents.

Technical Details

Reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yields and selectivity in these transformations.

Mechanism of Action

Process

The mechanism of action for compounds like N-(3-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide often involves:

  1. Target Interaction: Binding to specific biological targets such as enzymes or receptors.
  2. Inhibition: Competing with natural substrates or cofactors to inhibit enzymatic activity.
  3. Cellular Uptake: Facilitating cellular uptake through passive diffusion or transporter-mediated mechanisms.

Data

Studies may reveal specific binding affinities and inhibition constants (IC50 values) that quantify the compound's effectiveness against particular biological targets.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Melting Point: Typically determined through differential scanning calorimetry.
  • Solubility: Solubility profiles in various solvents (e.g., water, ethanol) are crucial for formulation development.

Chemical Properties

Chemical properties such as pKa values indicate the acidity/basicity of functional groups within the molecule. Stability under various pH conditions is also assessed to determine shelf-life and storage conditions.

Applications

Scientific Uses

N-(3-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new antimicrobial or anticancer drugs.
  2. Biochemical Research: As a tool for studying enzyme inhibition mechanisms.
  3. Diagnostic Applications: Potential use in assays targeting specific biological pathways relevant to disease states.

This compound exemplifies the ongoing research into naphthyridine derivatives and their pharmacological potential, highlighting the importance of continued exploration in medicinal chemistry.

Properties

CAS Number

1251632-68-4

Product Name

N-(3-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide

IUPAC Name

N-(3-fluorophenyl)-7-methyl-1-[2-(4-methylanilino)-2-oxoethyl]-4-oxo-1,8-naphthyridine-3-carboxamide

Molecular Formula

C25H21FN4O3

Molecular Weight

444.466

InChI

InChI=1S/C25H21FN4O3/c1-15-6-9-18(10-7-15)28-22(31)14-30-13-21(23(32)20-11-8-16(2)27-24(20)30)25(33)29-19-5-3-4-17(26)12-19/h3-13H,14H2,1-2H3,(H,28,31)(H,29,33)

InChI Key

RDHJHIXWLKSDEJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)NC4=CC(=CC=C4)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.